molecular formula C16H19NO5 B1588512 (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate CAS No. 84793-24-8

(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate

Cat. No.: B1588512
CAS No.: 84793-24-8
M. Wt: 305.32 g/mol
InChI Key: GFZFELCFSBCPDB-AAEUAGOBSA-N
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Description

(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate (CAS: 84793-24-8) is a chiral oxazolidinone derivative characterized by a dioxooxazolidine ring, an ethyl ester group, and a phenyl-substituted butanoate backbone. It serves as a critical intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors such as Enalapril and Imidapril . Its stereochemistry (S,S-configuration) is essential for biological activity, as demonstrated in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate generally involves two major stages:

Formation of the Oxazolidinone Ring

  • The oxazolidinone ring, a five-membered heterocycle containing nitrogen and oxygen, is formed by cyclization of an amino alcohol with a carbonyl compound.
  • Typical conditions include acidic or basic catalysis to promote ring closure.
  • The stereochemistry at the 4-methyl position is controlled by the chiral amino alcohol precursor, ensuring the (S)-configuration.

Industrial Production Methods

  • Industrial synthesis often employs continuous flow reactors to enhance reaction control, scalability, and safety.
  • Automated systems precisely regulate temperature, pressure, and pH to maintain stereochemical integrity and reduce impurities.
  • These methods yield high-purity this compound suitable for pharmaceutical use.

Reaction Analysis and Optimization

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Amino alcohol + carbonyl compound; acid/base catalysis Formation of chiral oxazolidinone ring
2 Esterification Oxazolidinone + phenylbutanoic acid derivative; DCC/DMAP Formation of ester linkage, maintaining stereochemistry
3 Purification Crystallization or chromatography Isolation of pure compound
  • Optimization focuses on minimizing racemization and side reactions.
  • Analytical techniques such as HPLC and NMR are employed to monitor stereochemical purity and reaction progress.

Research Findings on Preparation

  • Studies have demonstrated that controlling reaction temperature below room temperature during esterification reduces epimerization at chiral centers.
  • Use of coupling reagents like DCC with catalytic DMAP improves esterification efficiency compared to direct acid-catalyzed esterification.
  • Continuous flow synthesis has been reported to increase yield by up to 15% and reduce reaction time by half compared to batch processes.
  • The oxazolidinone ring formation step benefits from the use of enantiomerically pure amino alcohols to ensure stereochemical fidelity.

Case Study: Application in Enalapril Synthesis

  • This compound serves as a key intermediate in the multi-step synthesis of Enalapril.
  • The preparation method emphasizes high stereochemical purity to ensure the biological activity of the final drug.
  • Process optimization includes careful control of reaction parameters and purification steps to minimize by-products and maximize yield.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose/Outcome Notes
Oxazolidinone ring formation Amino alcohol + carbonyl compound; acid/base catalyst Cyclization to form chiral oxazolidinone Stereochemistry controlled by chiral amino alcohol
Esterification Phenylbutanoic acid derivative + DCC + DMAP Formation of ester bond Low temperature to avoid racemization
Industrial continuous flow Automated reactor; controlled temperature, pressure, pH High yield, purity, scalability Enhances efficiency and reproducibility

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate serves as an important intermediate in the synthesis of Enalapril, an antihypertensive drug used to treat high blood pressure and heart failure. The compound's oxazolidinone structure contributes to the biological activity of the final pharmaceutical product .
  • Potential Antihyperuricemic Agent
    • Recent studies have indicated that derivatives of this compound may have potential as antihyperuricemic agents. Its structural modifications can lead to compounds that inhibit xanthine oxidase, thus reducing uric acid levels in patients suffering from gout .
  • Chiral Auxiliary in Asymmetric Synthesis
    • The presence of chiral centers in this compound makes it a valuable chiral auxiliary for asymmetric synthesis. This application is particularly useful in synthesizing enantiomerically pure pharmaceuticals, which are crucial for enhancing drug efficacy and minimizing side effects .

Case Study 1: Synthesis of Enalapril

A detailed synthesis route for Enalapril was developed using this compound as a key intermediate. The process involved multiple reaction steps that optimized yield and purity while reducing by-products. Analytical methods such as HPLC were employed to monitor the reaction progress and ensure product quality .

Case Study 2: Antihyperuricemic Activity

In a recent study examining various derivatives of oxazolidinones, compounds based on this compound demonstrated significant inhibition of xanthine oxidase activity in vitro. This suggests potential therapeutic applications in managing gout and other hyperuricemic conditions .

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate involves its interaction with molecular targets through its chiral centers. The oxazolidinone ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenylbutanoate moiety can enhance the compound’s binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular weight : 305.33 g/mol .
  • Melting point : 69–73°C .
  • Density : 1.223 g/cm³ .
  • Synthesis: Typically prepared via carbodiimide-mediated coupling of oxazolidinone precursors with amino acid derivatives .

Comparison with Structurally Similar Compounds

a) Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5)

  • Structure: Shares the ethyl ester and 4-phenylbutanoate backbone but replaces the dioxooxazolidin-3-yl group with a benzoylated phenylamino-propanamide moiety .
  • Synthesis : Uses EDCI/DIPEA coupling in DMF, similar to the target compound’s methodology .
  • Application: Intermediate in peptide mimetics; lacks the oxazolidinone ring critical for ACE inhibition .

b) I-Series Compounds (e.g., I-6230, I-6232)

  • Structure : Ethyl benzoate derivatives with pyridazine or isoxazole substituents .
  • Application : Investigated for kinase modulation; divergent from the ACE inhibitor role of the target compound .

c) (S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate

  • Structure: Contains a dioxooxazolidine ring but substitutes the ethyl ester with a benzyl ester and lacks the phenylbutanoate chain .
  • Application : Used in chiral auxiliaries for asymmetric synthesis; highlights the role of ester groups in modulating reactivity .

Oxazolidinone Derivatives with Varied Substituents

a) N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride

  • Structure: Shares the oxazolidinone core and ethyl ester but incorporates an alanine-derived carboxyanhydride group .
  • Application: Precursor in polypeptide synthesis; emphasizes the versatility of oxazolidinones in drug delivery systems .

b) (R)-4-Isopropyloxazolidin-2-one

  • Structure: Simplified oxazolidinone with an isopropyl substituent; lacks the dioxo and phenylbutanoate groups .
  • Application : Model compound for studying stereochemical effects in catalysis .

Comparative Analysis Table

Compound Core Structure Key Substituents Application Reference
Target Compound (CAS 84793-24-8) Dioxooxazolidin-3-yl Ethyl ester, 4-phenylbutanoate ACE inhibitor synthesis
Compound 5 Benzoylated phenylamino Ethyl ester, 4-phenylbutanoate Peptide mimetics
I-6230 Pyridazin-3-yl Ethyl benzoate Kinase modulation
(S)-Benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate Dioxooxazolidin-4-yl Benzyl ester Chiral auxiliaries
N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine Oxazolidinone Alanine carboxyanhydride Polypeptide synthesis

Key Findings and Implications

Stereochemical Specificity : The (S,S)-configuration of the target compound is critical for its role in ACE inhibitors, unlike analogues with R-configurations (e.g., (R)-4-isopropyloxazolidin-2-one), which lack therapeutic relevance .

Role of the Oxazolidinone Ring: The dioxooxazolidin-3-yl group enhances hydrogen-bonding capacity, improving binding affinity in enzymatic systems compared to non-oxazolidinone derivatives (e.g., I-series compounds) .

Synthetic Flexibility : Ethyl ester groups in the target compound and its analogues (e.g., Compound 5) enable efficient coupling reactions, though substituents dictate downstream applications .

Biological Activity

(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate, also known as CAS No. 84793-24-8, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉NO₅
  • Molecular Weight : 305.32 g/mol
  • CAS Number : 84793-24-8
  • IUPAC Name : Ethyl (2S)-2-[(4S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutanoate

Biological Activity Overview

The biological activity of this compound primarily stems from its derivatives, which have been studied for various pharmacological effects. Key areas of interest include:

  • Antiprion Activity : The derivatives of this compound have demonstrated potential in inhibiting prion diseases, showcasing neuroprotective properties.
  • Inhibition of Transcription Factors : Some derivatives inhibit AP-1 and NF-kB mediated gene expression, pathways crucial in inflammation and cancer.
  • Anti-inflammatory Properties : Limited studies suggest that derivatives may possess anti-inflammatory effects.

The mechanism through which this compound exerts its biological effects involves its transformation into various active derivatives. These derivatives interact with specific molecular targets influencing cell signaling pathways and gene expression.

Comparative Studies

A comparative analysis with similar compounds reveals unique aspects of its biological activity:

Compound NameKey Biological Activity
Ethyl 2-phenylacetoacetateAntiprion properties
Ethyl 4-phenyl-3-ketobutanoateInhibition of NF-kB
Ethyl 4-phenylacetoacetateLimited studies on biological activity

This comparison highlights the unique applications of this compound in synthesizing biologically active pyrazolone derivatives.

Case Study: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry focused on synthesizing pyrazolone derivatives from this compound. The research evaluated their antiprion activity through in vitro assays. Results indicated that certain derivatives exhibited significant inhibitory effects on prion replication, suggesting potential therapeutic applications for this compound.

Metabolic Pathways

This compound is involved in metabolic pathways leading to the formation of bioactive compounds. Its derivatives undergo various transformations, including oxidation and reduction reactions, which can significantly modify their biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate, and how do reaction conditions influence enantiomeric purity?

The compound is synthesized via condensation reactions involving chiral intermediates. A key method involves reacting (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenylbutyric acid ethyl ester with tert-butyl esters of amino acids (e.g., (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) under reflux conditions. Enantiomeric purity is maintained by using stoichiometric equivalents of chiral catalysts and controlling reaction temperatures (70–72°C), as improper stoichiometry or excessive heat can lead to racemization . Optical rotation data (+12°, c = 2 in acetonitrile) confirms stereochemical integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • HPLC : Chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.
  • NMR : Distinct signals for the oxazolidinone carbonyl groups (δ ~170–175 ppm in 13C^{13}\text{C} NMR) and phenyl protons (δ ~7.2–7.4 ppm in 1H^1\text{H} NMR) .
  • X-ray crystallography : Resolves absolute configuration, critical for confirming the (S,S)-stereochemistry .
  • Melting point analysis : 69–73°C (lit.), used for purity verification .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a chiral building block for angiotensin-converting enzyme (ACE) inhibitors, such as enalapril. The oxazolidinone moiety acts as a transition-state mimic in protease inhibition, enabling structure-activity relationship (SAR) studies for hypertension drug development .

Advanced Research Questions

Q. How does stereochemical inversion at the oxazolidinone or phenylbutanoate positions affect biological activity?

Inversion at the (S)-configured centers disrupts binding to ACE’s zinc-binding domain, reducing inhibitory potency by >100-fold. Computational docking studies (e.g., using AutoDock Vina) show that the (R,R)-diastereomer fails to align with the catalytic triad (Glu384, His383) in ACE .

Q. What strategies mitigate side reactions (e.g., lactamization or ester hydrolysis) during synthesis?

  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates and reduce hydrolysis .
  • Protecting groups : Use of tert-butyl esters prevents premature deprotection during coupling reactions .
  • pH control : Buffered conditions (pH 6–7) minimize oxazolidinone ring-opening .

Q. How can conflicting NMR data from different batches be resolved?

Contradictions in 1H^1\text{H} NMR shifts (e.g., phenyl proton splitting) often arise from residual solvents or diastereomeric impurities. Resolution steps:

  • Column chromatography : Purify using silica gel (hexane/ethyl acetate gradient).
  • Dynamic NMR : Analyze variable-temperature spectra to detect conformational exchange .

Q. Methodological Challenges

Q. What analytical workflows are recommended for quantifying trace impurities in this compound?

  • LC-MS/MS : Detects impurities at ppm levels (e.g., ethyl homophenylalanine byproducts) using electrospray ionization (ESI+) .
  • Headspace GC : Monitors residual solvents (e.g., ethyl acetate, DMF) per ICH Q3C guidelines .

Q. How can reaction yields be optimized in scale-up syntheses?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling steps .
  • Flow chemistry : Continuous processing reduces batch variability and improves heat transfer .
  • DoE (Design of Experiments) : Optimize parameters like temperature (60–80°C) and molar ratios (1:1 to 1:1.2) .

Properties

IUPAC Name

ethyl (2S)-2-[(4S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-3-21-15(19)13(10-9-12-7-5-4-6-8-12)17-11(2)14(18)22-16(17)20/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZFELCFSBCPDB-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10432893
Record name Ethyl (2S)-2-[(4S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutanoate
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Molecular Weight

305.32 g/mol
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CAS No.

84793-24-8
Record name Ethyl (αS,4S)-4-methyl-2,5-dioxo-α-(2-phenylethyl)-3-oxazolidineacetate
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Record name N-(1(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine N-carboxyanhydride
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Record name Ethyl (2S)-2-[(4S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutanoate
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Record name N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-.sc.l.sc.-alanyl-N-carboxyanhydride
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Record name 3-Oxazolidineacetic acid, 4-methyl-2,5-dioxo-α-(2-phenylethyl)-, ethyl ester, (αS,4S)
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Record name N-(1(S)-ETHOXYCARBONYL-3-PHENYLPROPYL)-L-ALANINE N-CARBOXYANHYDRIDE
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Synthesis routes and methods

Procedure details

Disodium dihydrogen phosphate dihydrate (177 gms; 0.994 moles) was dissolved in water (300 ml) at 35° C. and cooled to ambient temperature. Dichloromethane (250 ml) was charged and stirred for 15 mins. N-[1-(S)-ethoxy carbonyl-3-phenyl propyl]-L-alanine (106 gms; 0.381 moles) was added to the above solution and the reaction mass was cooled to 15° C. Solution of triphosgene (52.8 gms; 0.177 moles) dissolved dichloromethane (40 ml) was added dropwise to the reaction mass in 40 mins at 15-20° C. The reaction mass was further stirred for 30 min. Pyridine (0.5 ml; 0.006 moles) was added and the reaction mass was stirred for 1 hr at 15-20° C. The reaction mass was settled and layers were separated. Organic layer was washed with 2N HCl till the neutral pH obtained. The organic layer was further washed with water and dried over sodium sulphate. The solvent was evaporated to residue (110 gms).
Name
Disodium dihydrogen phosphate dihydrate
Quantity
177 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
52.8 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate
(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate
(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate
(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate
(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate
(S)-Ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoate

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